Niobium 2-ethylhexanoate

Description

BenchChem offers high-quality Niobium 2-ethylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Niobium 2-ethylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

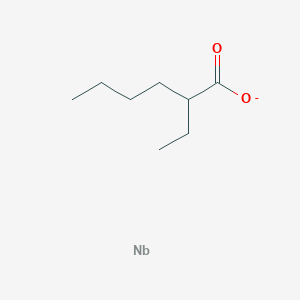

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H15NbO2- |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

2-ethylhexanoate;niobium |

InChI |

InChI=1S/C8H16O2.Nb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/p-1 |

InChI Key |

JGUAIAMPONKRLK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[Nb] |

Origin of Product |

United States |

Niobium 2-Ethylhexanoate: Molecular Coordination, Synthesis Protocols, and Advanced Material Integration

Target Audience: Researchers, Materials Scientists, and Advanced Formulation Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Niobium 2-ethylhexanoate (Nb-2EH) is a highly versatile, non-aqueous organometallic precursor utilized extensively in the synthesis of advanced functional materials, including high-k dielectrics, photocatalysts, and gas sensors. Unlike highly reactive niobium halides or alkoxides, Nb-2EH leverages the steric bulk of its ligands to provide exceptional stability against premature hydrolysis. This technical guide deconstructs the coordination chemistry of Nb-2EH, outlines its physicochemical properties, and provides self-validating experimental protocols for its integration into nanoscale matrices.

Molecular Architecture and Coordination Dynamics

The fundamental utility of Nb-2EH stems from its unique structural configuration. In its most common commercially available forms, niobium exists in either a +4 or +5 oxidation state. In the Nb(IV) state, the complex presents as tetrakis(2-ethylhexanoate) (Formula: Nb[OOCCH(C2H5)C4H9]4 ), while the Nb(V) state frequently forms an oxo-complex ( Nb(O)[O2CCH(Et)Bu]3 )[1][2].

Mechanistic Causality of Stability: The 2-ethylhexanoate ligand coordinates to the niobium center via a bidentate or bridging carboxylate motif. The branched aliphatic chains (ethyl and butyl groups) create significant steric hindrance around the electrophilic metal center. This steric shielding is the causal mechanism that prevents rapid nucleophilic attack by ambient moisture, thereby granting a wider processing window compared to niobium ethoxide[3]. Furthermore, the non-polar hydrocarbon tails render the complex highly miscible in organic solvents (e.g., toluene, xylene, 1-butanol), which is a critical prerequisite for homogeneous liquid-fed aerosol and sol-gel deposition techniques[1][4].

Figure 1: Mechanistic pathway of Niobium 2-ethylhexanoate thermal decomposition.

Physicochemical Profiling

Understanding the physical parameters of Nb-2EH is necessary for precise stoichiometric calculations during precursor formulation. The table below summarizes the critical quantitative data required for experimental design.

| Property | Value | Operational Significance |

| Chemical Formula | C32H60NbO8 (Nb(IV) variant) | Determines stoichiometric molar ratios for doping[1]. |

| Molecular Weight | 665.73 g/mol | Critical for calculating mass/volume in molar solutions[1]. |

| Density | 1.06 g/mL | Used to convert gravimetric measurements to volumetric dosing[1]. |

| Appearance | Yellow Viscous Liquid | Visual QC indicator; darkening may indicate thermal degradation[1]. |

| Solubility | Miscible in Toluene, Xylene, Butanol | Enables homogeneous mixing with Ti, Ga, or Bi precursors[3][4]. |

| Water Reactivity | Immiscible / Air-sensitive | Requires storage under inert gas (Ar/N2) to prevent slow hydrolysis[1]. |

Validated Experimental Methodologies

As a Senior Application Scientist, it is imperative to design protocols that are not merely procedural, but self-validating. The following methodologies incorporate built-in quality control steps to ensure reproducibility.

Protocol A: Flame Spray Pyrolysis (FSP) for Nb-Doped Nanoparticles

FSP is utilized to synthesize highly crystalline, Nb-doped metal oxides (e.g., TiO2 or β−Ga2O3 ). The choice of solvent directly impacts the combustion enthalpy, driving the gas-to-particle conversion[4][5].

Step-by-Step Workflow:

-

Precursor Formulation: Dissolve Nb-2EH and the host precursor (e.g., Titanium (IV) triisostearoylisopropoxide or Gallium acetylacetonate) in 99.9% toluene to achieve a 0.2 M total metal concentration. Causality: Toluene acts as both a solvent and a high-enthalpy fuel, ensuring complete vaporization and pyrolysis in the flame[4][5].

-

Aerosol Atomization: Feed the precursor solution through a capillary nozzle at a constant rate (e.g., 5 mL/min), using O2 as the dispersion gas.

-

Combustion: Ignite the aerosol using a supporting CH4/O2 pilot flame.

-

Collection: Extract the nucleated nanoparticles using a vacuum pump and collect them on a glass fiber filter.

-

Thermal Annealing (Self-Validation Step): Anneal the collected powder at 500 °C for 24 hours in air. Validation: Perform X-ray Fluorescence (XRF) on the annealed powder. The detected Nb atomic percentage must match the initial precursor stoichiometry, confirming that no volatile loss of niobium occurred during the high-temperature combustion[5].

Figure 2: Flame Spray Pyrolysis (FSP) workflow for Nb-doped nanoparticle synthesis.

Protocol B: Sol-Gel Spin Coating for Bismuth-Niobium-Oxide (BNO) Films

This protocol leverages the controlled decomposition of Nb-2EH to form high-k dielectric thin films[3].

Step-by-Step Workflow:

-

Solution Preparation: Dilute Nb-2EH in 1-butanol to yield a 0.2 mol/kg solution. Stir at 1000 rpm at 110 °C for 20 minutes. Causality: 1-butanol is selected to optimize the surface tension and viscosity of the sol, ensuring uniform substrate wetting without edge-beading[3].

-

Filtration: Pass the solution through a 0.2-μm PTFE syringe filter to remove any oligomerized particulates.

-

Deposition: Dispense the solution onto an O2 -plasma cleaned substrate. Spin at 1500 rpm for 30 seconds.

-

Gelation & Drying (Self-Validation Step): Transfer the substrate to a hot plate at 250 °C for 5 minutes. Validation: Visually and physically confirm the phase transition from a liquid sol to a rigid, tack-free gel. This confirms successful solvent evaporation and the initiation of ligand cleavage[3].

-

Sintering: Perform Rapid Thermal Annealing (RTA) in an O2 atmosphere at 550 °C for 20 minutes to crystallize the cubic pyrochlore BNO phase[3].

High-Performance Applications

The strategic integration of Nb-2EH into material synthesis yields profound performance enhancements across various domains:

-

Photocatalysis: Doping TiO2 with Nb(V) via Nb-2EH introduces donor levels that increase absorption in the visible and near-infrared (NIR) ranges. This structural modification has been shown to accelerate the photodegradation of organic pollutants (like Methylene Blue) by up to three times compared to undoped TiO2 [5][6].

-

Gas Sensors: Incorporating Nb into β−Ga2O3 matrices alters the charge carrier dynamics. While high-temperature annealing can lead to the formation of secondary GaNbO4 phases, optimized low-concentration doping enhances specific surface area, influencing ethanol vapor detection capabilities[4].

-

Dielectrics & Microelectronics: Solution-processed BNO films derived from Nb-2EH exhibit highly stable cubic pyrochlore structures ( BixNb2O7 ), making them exceptional candidates for thin-film capacitors and advanced memory devices[3].

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Electrical and Gas Sensor Properties of Nb(V) Doped Nanocrystalline β-Ga2O3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Donor Nb(V) Doping on the Surface Reactivity, Electrical, Optical and Photocatalytic Properties of Nanocrystalline TiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Niobium 2-Ethylhexanoate: A Comprehensive Technical Guide on Physicochemical Properties and Sol-Gel Applications

Executive Summary

In the landscape of advanced materials synthesis and catalytic drug development, Niobium 2-ethylhexanoate (Nb-2-EH) emerges as a highly specialized, non-aqueous organometallic precursor. Unlike traditional niobium halides or simple alkoxides, which suffer from extreme moisture sensitivity and rapid, uncontrolled hydrolysis, Nb-2-EH leverages the steric bulk of its branched aliphatic ligands to provide exceptional kinetic stability. This whitepaper dissects the physicochemical properties, structural causality, and field-proven sol-gel methodologies associated with Nb-2-EH, providing researchers with a self-validating framework for deploying this compound in high-k dielectrics and advanced catalytic systems.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of Nb-2-EH is critical for optimizing its behavior in organic solvents and thermal deposition processes. The quantitative data is summarized in the table below:

| Property | Value |

| CAS Number | 206564-87-6[1] |

| Molecular Formula | C₃₂H₆₀NbO∸ (Nb[OOCCH(C₂H₅)C₄H₉]₄)[2] |

| Molecular Weight | 665.73 g/mol [1] |

| Appearance | Yellow viscous liquid[3] |

| Density | 1.06 g/mL[1] |

| Solubility | Soluble in non-aqueous organic solvents; immiscible in water[1] |

| Sensitivity | Air-sensitive; moisture-sensitive[4] |

Mechanistic Insight: The Liquid State and Solubility

A defining characteristic of Nb-2-EH is its physical state as a yellow viscous liquid at room temperature[3]. This is not coincidental; it is a direct consequence of the 2-ethylhexanoate ligand's molecular architecture. The branched aliphatic chains (an ethyl group at the 2-position of a hexanoate backbone) create significant steric hindrance and structural asymmetry. This asymmetry disrupts the highly ordered intermolecular packing required for crystallization, effectively depressing the melting point and rendering the compound a liquid.

For drug development professionals and materials scientists, this liquid state is highly advantageous. It eliminates the need for high-energy dissolution steps required by solid precursors and ensures flawless, homogeneous mixing at the molecular level when introduced into organic solvents like propionic acid or toluene[5].

Chemical Reactivity and Precursor Dynamics

The selection of Nb-2-EH over other niobium sources (such as niobium ethoxide or niobium pentachloride) is driven by the need to control reaction kinetics, particularly in sol-gel networks.

-

Controlled Hydrolysis: Highly oxophilic niobium centers typically react violently with ambient moisture, precipitating insoluble Nb₂O₅ and ruining the homogeneity of thin films. In Nb-2-EH, the bulky, lipophilic 2-ethylhexanoate ligands act as a steric shield around the Nb(IV)/Nb(V) core. This shielding significantly retards the nucleophilic attack of water, allowing for a slow, controlled hydrolysis and condensation network[5].

-

Thermal Decomposition: Nb-2-EH is engineered to decompose cleanly. When subjected to thermal annealing (typically >450°C), the organic carboxylate ligands undergo combustion and volatilization, leaving behind a high-purity niobium oxide matrix free of carbonaceous residues. This makes it an ideal dopant source for mixed-metal oxide systems[6].

Experimental Workflow: Sol-Gel Synthesis of High-k Dielectrics

One of the most authoritative applications of Nb-2-EH is its use as a dopant precursor in the fabrication of Niobium-doped Zirconium Oxide (Nb-doped ZrO₂) thin films for high-k dielectric capacitors and thin-film transistors (TFTs)[5].

The following step-by-step protocol is designed as a self-validating system . If executed correctly, the amorphous sol-gel will undergo a phase transformation into a stabilized tetragonal crystal structure, verifiable via standard analytical techniques.

Step-by-Step Methodology

-

Primary Precursor Dissolution: Dissolve Zirconium acetylacetonate [Zr(acac)₄] in propionic acid. Causality: Propionic acid acts as both a solvent and a chelating agent, stabilizing the Zr complex against premature precipitation[5].

-

Niobium Doping: Introduce Niobium 2-ethylhexanoate into the Zr solution to achieve a specific molar ratio (e.g., 30 mol% Nb). Stir continuously at room temperature until a homogeneous, clear sol is formed[5].

-

Spin Coating: Dispense the sol onto a chemically cleaned Silicon (Si) substrate. Spin the substrate at 800 rpm to ensure a uniform, nanometer-scale film distribution[5].

-

Low-Temperature Bake: Transfer the substrate to a hot plate set at 130°C for 2 hours. Causality: This step evaporates the propionic acid solvent and initiates partial gelation, locking the Nb and Zr atoms into a rigid amorphous network[5].

-

High-Temperature Annealing: Anneal the film at 800°C in an air atmosphere (N₂:O₂ = 3:1) for 20 minutes[7]. Causality: The high thermal energy combusts the residual 2-ethylhexanoate ligands and drives the crystallization of the film[6].

System Validation

To verify the integrity of the protocol:

-

Crystallographic Validation: Perform Grazing Incidence X-ray Diffraction (GI-XRD). A successful synthesis will yield clear diffraction peaks corresponding to the tetragonal ZrO₂ phase . The Nb⁵⁺ ions from the Nb-2-EH precursor stabilize this high-k phase at room temperature, preventing it from reverting to the lower-k monoclinic phase[5].

-

Electrical Validation: Capacitance-Voltage (C-V) measurements of the resulting Metal-Insulator-Semiconductor (MIS) structure should demonstrate an enhanced dielectric constant (k ≈ 40) and low leakage current[6].

Process Visualization

The following diagram maps the logical progression and phase transformations of the sol-gel workflow described above.

Workflow for the sol-gel synthesis of Nb-doped ZrO2 films using niobium 2-ethylhexanoate.

Safety, Handling, and Storage Protocols

Because Nb-2-EH contains a highly reactive transition metal center shielded by organic ligands, strict handling protocols must be observed to maintain its chemical integrity and ensure laboratory safety:

-

Toxicity & Exposure: According to safety data sheets, Nb-2-EH causes serious eye irritation (Category 2A). Appropriate PPE, including chemical splash goggles and nitrile gloves, must be worn[8].

-

Atmospheric Sensitivity: The compound is air-sensitive and will slowly degrade if exposed to ambient humidity over prolonged periods[4]. It must be stored in tightly closed containers under an inert atmosphere (Argon or Nitrogen)[8].

-

Chemical Incompatibilities: Keep away from strong oxidizing agents, open flames, and heat sources. Thermal decomposition outside of a controlled furnace environment can release irritating organic acid vapors and niobium oxide particulates[8].

References

-

National Center for Biotechnology Information (PubChem). "Niobium 2-ethylhexanoate." PubChem Compound Database, CID=137700673. URL:[Link]

-

American Elements. "Niobium 2-Ethylhexanoate." AE Organo-Metallics™ Product Catalog. URL:[Link]

-

Gelest, Inc. "NIOBIUM 2-ETHYLHEXANOATE, 95% Safety Data Sheet." Gelest Product Documentation. URL: [Link]

-

Kim, J., Haga, K., & Tokumitsu, E. (2017). "Investigation of Nb-Zr-O thin film using sol-gel coating." Journal of Semiconductor Technology and Science, 17(2), 245-251. URL:[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. NIOBIUM 2-ETHYLHEXANOATE | 206564-87-6 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. dspace.jaist.ac.jp [dspace.jaist.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

Synthesis Pathways for High-Purity Niobium 2-Ethylhexanoate: A Technical Guide

Executive Summary

Niobium 2-ethylhexanoate (Nb-2EH) is a critical organometallic precursor utilized extensively in the synthesis of advanced materials, including high- k dielectric thin films, ferroelectric ceramics, and niobium-doped catalysts[1]. Because it is a viscous liquid that is highly miscible in organic solvents, Nb-2EH is the preferred niobium source for Metal-Organic Decomposition (MOD), sol-gel processing, and Flame Spray Pyrolysis (FSP)[2].

For applications in semiconductor manufacturing and microelectronics (such as bismuth-niobium-oxide or potassium niobate films), the purity of the precursor is paramount. Trace ionic contaminants—particularly halides—can act as mobile charge carriers that degrade dielectric performance and increase leakage currents[3]. Consequently, selecting the appropriate synthesis pathway is not merely a matter of yield, but a strict requirement for end-use viability.

This guide details the mechanistic pathways, experimental causality, and self-validating protocols required to synthesize ultra-high-purity, halogen-free niobium 2-ethylhexanoate.

Mechanistic Pathways and Causality

The synthesis of Nb-2EH generally follows one of two primary pathways: an alkoxide-carboxylic acid ligand exchange or a chloride-based salt metathesis.

The Alkoxide-Carboxylic Acid Exchange (Primary Route)

To achieve the >99.9% purity required for electronic grades, the alkoxide route is mandatory. This pathway utilizes niobium(V) ethoxide ( Nb(OEt)5 ) and an excess of 2-ethylhexanoic acid (2-EHA).

The Causality of the Chemistry: Niobium(V) ethoxide is highly electrophilic and susceptible to rapid nucleophilic attack by moisture, leading to premature hydrolysis and the formation of insoluble niobium oxide networks[4]. By reacting Nb(OEt)5 with 2-EHA, the ethoxy ligands are protonated and eliminated as ethanol, while the 2-ethylhexanoate ligands coordinate to the niobium center.

The choice of 2-ethylhexanoic acid is highly deliberate. The bulky, branched 2-ethylhexyl chain provides significant steric hindrance around the highly reactive Nb5+ core. This steric shielding prevents oligomerization and crystallization, ensuring the final product remains a stable, viscous liquid at room temperature[1]. Furthermore, the reaction is driven to completion via Le Chatelier's principle; by refluxing the mixture in a high-boiling solvent like xylene (bp ~140 °C), the ethanol byproduct (bp 78 °C) is continuously removed via fractional distillation[2].

The Salt Metathesis Route (Secondary Route)

An alternative, lower-cost pathway involves the reaction of niobium pentachloride ( NbCl5 ) with sodium 2-ethylhexanoate in an organic solvent.

The Causality of the Chemistry: While this metathesis reaction successfully yields Nb-2EH, it simultaneously generates finely dispersed sodium chloride ( NaCl ) as a byproduct. Even with rigorous sub-micron filtration, trace Cl− and Na+ ions remain suspended in the viscous product. Because these trace halides cause severe dielectric degradation in thin-film applications, this route is strictly relegated to the production of bulk industrial catalysts where ionic purity is not a limiting factor.

Fig 1. Mechanistic pathways for synthesizing niobium 2-ethylhexanoate.

Quantitative Data and Material Properties

The physical and chemical properties of the synthesized precursor dictate its handling and application. Below is a consolidated overview of the target physicochemical properties and a comparison of the synthesis pathways.

Table 1: Physicochemical Properties of Niobium 2-Ethylhexanoate [1]

| Property | Value / Description |

| Molecular Formula | C32H60NbO8 |

| Molecular Weight | 665.73 g/mol |

| Appearance | Yellow Viscous Liquid |

| Density | 1.06 g/mL |

| Solubility | Miscible in xylene, toluene, 1-butanol; Immiscible in water |

| Sensitivity | Air and moisture sensitive (requires inert handling) |

Table 2: Comparison of Synthesis Pathways

| Parameter | Alkoxide Exchange Route | Chloride Metathesis Route |

| Typical Purity | >99.9% (Electronic Grade) | 95% - 98% (Technical Grade) |

| Primary Impurities | Trace unreacted alcohols/acids | Trace Cl− , Na+ , particulates |

| Cost Profile | High (Expensive Nb(OEt)5 precursor) | Low (Inexpensive NbCl5 precursor) |

| Target Applications | Sol-gel dielectrics, FSP nanoparticles | Bulk oxidation/polymerization catalysts |

Self-Validating Experimental Protocol (Alkoxide Route)

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes built-in physical or analytical checks to confirm the success of the step before proceeding.

Reagent Preparation and Inertion

-

Glassware Preparation: Oven-dry a 3-neck round-bottom flask, a fractional distillation column, and a receiving flask at 150 °C for 12 hours. Assemble hot under a continuous flow of ultra-high purity (UHP) Argon using a Schlenk line.

-

Validation: The exclusion of ambient moisture prevents the premature formation of Nb2O5 precipitates.

-

-

Precursor Purification: Vacuum distill the commercial niobium(V) ethoxide at 142 °C under 0.1 mmHg prior to use[4].

-

Validation: The distillate should be a clear, colorless liquid. A yellow tint indicates oligomerization or oxidation, which will skew the reaction stoichiometry.

-

Reaction and Distillation Workflow

-

Mixing: Under Argon, transfer 0.1 mol of freshly distilled Nb(OEt)5 into the reaction flask. Add 150 mL of anhydrous xylene[2]. Slowly inject 0.52 mol of 2-ethylhexanoic acid (a slight stoichiometric excess to ensure complete substitution).

-

Thermal Reflux & Azeotropic Driving: Heat the reaction mixture to 140 °C. Monitor the vapor temperature at the top of the fractional distillation head.

-

Self-Validating Endpoint: The vapor temperature will stabilize at ~78 °C, indicating the active distillation of the ethanol byproduct. Once the ligand exchange is complete and all ethanol is removed, the vapor temperature will rapidly rise toward 140 °C (the boiling point of xylene). Drop the heat immediately once this temperature spike is observed to prevent thermal degradation of the product.

-

Purification and In-Process Validation

-

Solvent Stripping: Transfer the flask to a rotary evaporator. Apply a high vacuum (0.1 mmHg) at 80 °C to strip the xylene solvent and any unreacted excess 2-EHA.

-

Spectroscopic Validation: Take an FTIR spectrum of the crude viscous liquid.

-

Validation: The complete disappearance of the broad O-H stretching band (~3300 cm⁻¹) and the appearance of strong carboxylate asymmetric/symmetric stretching bands (~1550 and ~1420 cm⁻¹) confirms complete ligand exchange and the absence of free acid/ethanol.

-

-

Final Filtration: Dilute the product slightly in anhydrous 1-butanol (if required for viscosity control) and pass it through a 0.2 μm PTFE syringe filter into an air-tight, Argon-purged ampoule[3].

Fig 2. Self-validating experimental workflow for the alkoxide-based synthesis route.

References

- "Niobium 2-Ethylhexanoate | AMERICAN ELEMENTS ®", American Elements.

- "Investigation of solution-processed bismuth-niobium-oxide films", AIP Publishing.

- "Microstructure/Process Relations in Sol-Gel-Prepared KNbO3 Thin Films on (100) MgO", University of California, Irvine.

- "Flame Spray Pyrolysis Achieves Size-Tunable Niobium-doped Tin Oxide Nanoparticles for Improved Catalyst Performance in PEFCs", ACS Applied Energy Materials.

Sources

thermodynamic properties of niobium 2-ethylhexanoate precursors

Title: Thermodynamic Properties and Decomposition Kinetics of Niobium 2-Ethylhexanoate Precursors: A Guide for Advanced Materials and Biomedical Applications

Executive Summary As a Senior Application Scientist navigating the intersection of materials chemistry and biomedical engineering, I frequently encounter the challenge of selecting the optimal metal-organic precursor for thin-film deposition. Niobium 2-ethylhexanoate (Nb-2EH) has emerged as a premier precursor for synthesizing niobium pentoxide (Nb₂O₅) and complex niobium-doped oxides[1]. While traditionally rooted in semiconductor fabrication and ferroelectrics[2], the thermodynamic predictability of Nb-2EH makes it exceptionally valuable for drug development professionals. Specifically, it enables the precise engineering of mesoporous, biocompatible Nb₂O₅ coatings used in drug-eluting stents, targeted delivery implants, and advanced biosensors.

This technical guide dissects the thermodynamic properties, thermal decomposition mechanisms, and field-proven experimental workflows associated with Nb-2EH.

Physicochemical and Thermodynamic Profile

Nb-2EH is a viscous, yellow metal-organic liquid[2]. Unlike highly volatile and moisture-sensitive alkoxides, the bulky 2-ethylhexanoate ligands provide steric hindrance, granting the molecule significant stability under ambient conditions. This stability is a critical asset when formulating precursor solutions for Combustion Chemical Vapor Deposition (CCVD)[3] or Flame Spray Pyrolysis (FSP)[4].

Table 1: Key Thermodynamic and Physical Properties of Nb-2EH

| Property | Value | Causality / Implication |

| Chemical Formula | C₄₀H₇₅NbO₁₀[2] | Bulky ligands ensure ambient stability and solubility in organic solvents. |

| Molecular Weight | 808.91 g/mol [2] | High mass requires specific thermal energy for complete volatilization. |

| Density (20 °C) | 1.06 g/mL[2] | Influences the rheology and spin-coating dynamics of the sol-gel. |

| Refractive Index | 1.4695[2] | Useful for quick optical purity verification in the laboratory. |

| Boiling Point | 342.24 °C[5] | Dictates the upper limit for liquid-phase processing before vaporization. |

| Sublimation Temp. | 90 °C at 10 mmHg[5] | Enables low-pressure vapor transport in Chemical Vapor Deposition (CVD). |

Thermal Decomposition Kinetics

Understanding the exact thermodynamic pathway of Nb-2EH decomposition is non-negotiable. If the thermal ramp is mismanaged, residual carbon will contaminate the film, drastically altering its dielectric properties and biocompatibility.

Temperature Desorption Spectroscopy (TDS) reveals a distinct, two-step thermodynamic decomposition mechanism for Nb-2EH-derived gels[6]:

-

Hydrocarbon Cleavage (~440 °C): The first major decomposition event is marked by the simultaneous desorption of CO₂, CO, and H₂O[6]. This indicates the thermal breakdown and combustion of the 2-ethylhexanoate hydrocarbon chains.

-

M-O-C-M Bond Breakage (~530 °C): A second CO₂/CO desorption peak occurs around 530 °C, critically without the presence of H₂O[6]. This higher-energy thermodynamic threshold corresponds to the cleavage of residual metal-oxygen-carbon-metal (M-O-C-M) bonds, triggering the transition from an amorphous matrix into a crystalline oxide structure (e.g., cubic pyrochlore or Nb₂O₅)[6].

Thermodynamic decomposition pathway of Nb-2EH detailing ligand cleavage.

Experimental Protocol: Sol-Gel Deposition for Biomedical Coatings

For drug development applications, such as coating a titanium implant with a mesoporous Nb₂O₅ layer to control the elution of a pharmaceutical agent, the sol-gel method offers unparalleled control. The following protocol is designed as a self-validating system; the visual and physical state of the film at each step confirms the success of the underlying thermodynamics.

Step 1: Precursor Solution Preparation

-

Action: Dilute Nb-2EH in 2-methoxyethanol (2ME) or 1-butanol to achieve a 0.2 mol/kg concentration[6].

-

Causality: 2ME acts as a chelating solvent. It forms coordinate bonds with the niobium center, stabilizing the precursor against premature hydrolysis from atmospheric moisture, ensuring a defect-free coating.

Step 2: Substrate Spin-Coating

-

Action: Dispense the solution onto the substrate and spin at 3000 rpm for 30 seconds.

-

Causality: The centrifugal force balances with the solution's viscosity (driven by the 1.06 g/mL density of Nb-2EH)[2] to produce a uniform, nanometer-thick wet film.

Step 3: Soft Bake (Solvent Evaporation)

-

Action: Heat the substrate on a hotplate at 150 °C for 10 minutes.

-

Causality: This temperature is strictly below the boiling point of Nb-2EH (342.24 °C)[5] but above the boiling point of the solvent. It gently drives off the solvent without initiating ligand decomposition, preventing micro-cracking and pinhole formation.

Step 4: Primary Pyrolysis

-

Action: Transfer to a tube furnace and heat at 450 °C for 20 minutes under an oxygen-rich atmosphere.

-

Causality: Targeting the 440 °C thermodynamic threshold[6] ensures the complete combustion of the bulky 2-ethylhexanoate ligands. The oxygen atmosphere facilitates the removal of carbon as CO₂, leaving behind a porous, amorphous oxide framework.

Step 5: High-Temperature Crystallization

-

Action: Ramp the temperature to 550 °C – 600 °C and hold for 40 minutes.

-

Causality: Surpassing the 530 °C M-O-C-M cleavage point[6] forces the amorphous film to crystallize. For drug-eluting applications, the heating ramp rate between Step 4 and Step 5 is the primary variable used to tune the pore size of the final coating.

Step-by-step sol-gel deposition workflow for Nb-2EH derived thin films.

Relevance to Drug Development & Biomedical Engineering

Why does the precise thermodynamic control of Nb-2EH matter to a pharmaceutical scientist or biomedical engineer?

-

Tunable Drug Elution Kinetics: By manipulating the thermal window between the 440 °C hydrocarbon cleavage and the 530 °C crystallization phase[6], engineers can trap specific porosities within the Nb₂O₅ matrix. This mesoporous structure acts as a reservoir for Active Pharmaceutical Ingredients (APIs) like paclitaxel or sirolimus on cardiovascular stents. The pore size directly dictates the zero-order or first-order release kinetics of the drug.

-

Biocompatibility and Corrosion Resistance: Complete thermal decomposition of the precursor ensures zero cytotoxic carbon residuals in the final film. Highly pure Nb₂O₅ is exceptionally hemocompatible, preventing thrombosis when implanted in the human body.

-

Advanced Biosensors: Nb-doped high-k dielectric materials (such as Nb-doped ZrO₂)[1] are increasingly used as the gate oxides in Field-Effect Transistor (FET) biosensors. These sensors are utilized in clinical trials for real-time pharmacokinetic monitoring. The high-quality films derived from Nb-2EH provide the low leakage currents and high capacitance required for detecting trace biomarker concentrations.

Conclusion

Niobium 2-ethylhexanoate is far more than a simple chemical reagent; it is a thermodynamically programmable building block. By respecting its distinct decomposition kinetics—specifically the 440 °C and 530 °C thermal thresholds—researchers can reliably engineer advanced oxide films that meet the stringent demands of modern drug delivery systems and biomedical devices.

References

-

[5] Inorganic Materials Chemistry Desk Reference, Second Edition. CRC Press. URL: [Link]

-

[2] Metal-Organics for Materials, Polymers & Synthesis. ResearchGate. URL:[Link]

-

[1] The interpretation of surface energy (Nb-doped ZrO2 and MoS2 applications). JAIST Repository. URL: [Link]

-

[3] Combustion Chemical Vapor Deposition, a Novel Thin Film Deposition Technique (Patent). Google Patents. URL:

-

[6] Investigation of solution-processed bismuth-niobium-oxide films. AIP Publishing. URL: [Link]

-

[4] Flame spray pyrolysis: An enabling technology for nanoparticles design and fabrication. ResearchGate. URL: [Link]

Sources

Navigating the Complexities of Niobium 2-Ethylhexanoate: A Technical Guide to Safe Handling and Material Properties

For Researchers, Scientists, and Drug Development Professionals

Niobium 2-ethylhexanoate, a metallo-organic compound, is gaining traction in advanced materials science and catalysis.[1] Its utility as a soluble source of niobium in non-aqueous systems makes it a valuable precursor in the synthesis of catalysts, for thin-film deposition, and in the development of novel materials for applications ranging from solar energy to water treatment.[1][2] However, as with any chemical reagent, a thorough understanding of its material properties and safety considerations is paramount for its responsible and effective use in a research and development setting.

This guide, designed for the discerning scientist, moves beyond a simple recitation of safety data. It aims to provide a deeper, more nuanced understanding of niobium 2-ethylhexanoate, addressing the inconsistencies in available safety data and offering a framework for its safe handling based on a conservative, safety-first approach. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the highest standards of laboratory safety.

Understanding the Compound: Identity and Physicochemical Properties

Niobium 2-ethylhexanoate is the salt formed between the niobium cation and 2-ethylhexanoic acid. It is typically supplied as a yellow, viscous liquid.[3] A critical point of consideration is the oxidation state of the niobium atom, which can influence the compound's stoichiometry and, potentially, its reactivity. The literature and supplier information often refer to Niobium(IV) or Niobium(V) 2-ethylhexanoate, leading to variations in the reported molecular formula, with common examples being C40H75NbO10 and C32H60NbO8.[2][4] This ambiguity underscores the importance of consulting the supplier-specific Safety Data Sheet (SDS) for the particular product in use.

From a practical standpoint, its solubility in organic solvents and its sensitivity to moisture and air are key characteristics that dictate its handling and storage requirements.[1][3] The compound is not miscible or is difficult to mix with water.[1]

A Critical Analysis of Hazard Information

A review of various Safety Data Sheets for niobium 2-ethylhexanoate reveals a notable lack of consensus regarding its hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Some sources classify it as a substance that "Causes serious eye irritation" (H319, GHS Category 2A), warranting a "Warning" signal word and the use of the GHS07 pictogram.[4] Conversely, other suppliers state that the substance is not classified as hazardous according to the GHS and therefore does not require a hazard pictogram or signal word.[2]

This discrepancy may arise from several factors, including:

-

Purity of the substance: Impurities from the manufacturing process could contribute to irritant properties.

-

Oxidation state of niobium: The different oxidation states, Niobium(IV) and Niobium(V), may exhibit different toxicological profiles.

-

Hydrolysis products: Due to its moisture sensitivity, partial hydrolysis could form 2-ethylhexanoic acid, which is a known irritant.

Given this conflicting information, a cautious approach is mandated. It is prudent to handle niobium 2-ethylhexanoate as a substance that is, at a minimum, an eye irritant and potentially a skin and respiratory tract irritant.[4]

Quantitative Safety and Property Data

The following table summarizes the key physicochemical and safety data for niobium 2-ethylhexanoate, compiled from various sources. Where discrepancies exist, they are noted.

| Property | Value | Source(s) |

| Chemical Formula | C40H75NbO10 or C32H60NbO8 | [2][4] |

| Molecular Weight | Varies with formula (e.g., 665.73 g/mol for C32H60NbO8) | [2] |

| Appearance | Yellow, viscous liquid | [3] |

| Physical State | Liquid | [4] |

| Density | 1.06 g/mL | [1] |

| GHS Classification | Causes serious eye irritation (Category 2A) OR Not Classified | [2][4] |

| Signal Word | Warning OR Not Applicable | [2][4] |

| Hazard Statements | H319: Causes serious eye irritation OR Not Applicable | [4] |

| Incompatible Materials | Oxidizing agents | [4] |

| Hazardous Decomposition Products | Organic acid vapors, Niobium oxide | [4] |

Experimental Protocols: A Framework for Safe Handling

The following protocols are designed to provide a robust framework for the safe handling of niobium 2-ethylhexanoate in a laboratory setting. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Personal Protective Equipment (PPE) Protocol

Rationale: To prevent eye and skin contact, and inhalation of any vapors or mists, a comprehensive PPE strategy is essential. Given the conflicting data, a conservative approach that protects against the highest level of reported hazard is recommended.

Methodology:

-

Eye and Face Protection: Always wear chemical safety goggles that conform to recognized standards (e.g., EN 166 or NIOSH).[5] A face shield should be worn in situations where there is a greater risk of splashing. The primary hazard identified by some sources is serious eye irritation, making this the most critical piece of PPE.[4]

-

Hand Protection: Wear nitrile or neoprene rubber gloves.[4] Inspect gloves for any signs of degradation or puncture before use. Proper glove removal technique (without touching the outer surface of the glove with bare hands) must be followed to avoid skin contact.

-

Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[4] In cases of larger quantities or increased risk of splashing, chemical-resistant aprons and sleeves are recommended.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or mists.[4] If engineering controls are not sufficient, a NIOSH-certified respirator with an organic vapor cartridge may be necessary.[4]

Storage and Handling Protocol

Rationale: Proper storage and handling are crucial to maintain the integrity of the compound and prevent accidental exposure or hazardous reactions. The air and moisture sensitivity of niobium 2-ethylhexanoate dictates many of these procedures.

Methodology:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The storage area should be away from heat, sparks, and open flames.[4] Due to its incompatibility with oxidizing agents, it should be stored separately from these materials.[4] Some sources recommend handling and storing under an inert gas.[2]

-

Handling:

-

All handling of niobium 2-ethylhexanoate should be conducted in a well-ventilated area, such as a chemical fume hood.[4]

-

Avoid all contact with eyes and skin.[4]

-

Do not breathe vapors or mists.[4]

-

Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[6][7]

-

Grounding and bonding of containers and receiving equipment is recommended.[7]

-

An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[4]

-

Spill and Emergency Response Protocol

Rationale: A clear and practiced emergency response plan is critical to mitigate the consequences of a spill or accidental exposure.

Methodology:

-

Spill Response:

-

Evacuate unnecessary personnel from the area.[4]

-

Wear the appropriate PPE as outlined in the PPE protocol.[4]

-

Contain the spill using dikes or absorbents to prevent it from entering drains or waterways.[4]

-

Absorb the spilled material with an inert absorbent material (e.g., vermiculite, dry sand, or earth).

-

Collect the absorbed material and place it into a suitable, labeled container for disposal.[4]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[8] If skin irritation occurs, seek medical advice.[4]

-

In case of inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[8] If the person feels unwell, seek medical advice.[4]

-

In case of ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

-

Visualizing the Safe Handling Workflow

To further clarify the logical flow of safe handling procedures, the following diagram illustrates the key decision points and actions from preparation to post-handling.

Caption: Workflow for the safe handling of niobium 2-ethylhexanoate.

Conclusion: A Commitment to Safety and Scientific Rigor

The responsible use of niobium 2-ethylhexanoate in a research setting demands a comprehensive understanding of its properties and a steadfast commitment to safety. The inconsistencies in the available safety data necessitate a conservative approach to its handling, treating it with the caution required for an eye irritant at a minimum. By adhering to the detailed protocols outlined in this guide and fostering a culture of safety awareness, researchers can confidently and safely explore the potential of this versatile compound in their scientific endeavors.

References

-

Gelest, Inc. (2015). NIOBIUM 2-ETHYLHEXANOATE, 95% Safety Data Sheet. [Link]

-

American Elements. (2022). Niobium 2-Ethylhexanoate Safety Data Sheet. [Link]

-

Eagle Alloys Corporation. (n.d.). Niobium (Columbium) SAFETY DATA SHEET. [Link]

-

Ereztech. (n.d.). Niobium(IV) 2-ethylhexanoate (11 – 13 % Nb). [Link]

-

American Elements. (n.d.). Niobium 2-Ethylhexanoate. [Link]

-

PubChem. (n.d.). Niobium. National Center for Biotechnology Information. [Link]

- Mishra, S., Daniele, S., & Hubert-Pfalzgraf, L. G. (2007). Metal 2-ethylhexanoates and related compounds as useful precursors in materials science. Chemical Society Reviews, 36(11), 1770–1787.

-

ESPI Metals. (n.d.). Niobium Safety Data Sheet. [Link]

-

ALB Materials Inc. (n.d.). Niobium 2-Ethylhexanoate CAS #: 206564-87-6. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. americanelements.com [americanelements.com]

- 3. Niobium - ESPI Metals [espimetals.com]

- 4. gelest.com [gelest.com]

- 5. eaglealloys.com [eaglealloys.com]

- 6. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

- 7. plasmaterials.com [plasmaterials.com]

- 8. NIOBIUM 2-ETHYLHEXANOATE - Safety Data Sheet [chemicalbook.com]

Advanced Sol-Gel Synthesis of Niobium Oxide (Nb₂O₅) Thin Films via Niobium 2-Ethylhexanoate

Target Audience: Materials Scientists, Bioengineers, and Drug Development Professionals Application Focus: High-k dielectrics, capacitive biosensors, and biocompatible passivation layers for implantable diagnostic devices.

Executive Summary & Rationale

For drug development professionals and bioengineers, niobium oxide (Nb₂O₅) thin films serve as critical components in solid-state biosensors, lab-on-a-chip diagnostic platforms, and biocompatible passivation layers for implantable devices. The sol-gel method offers a highly scalable, low-temperature, and cost-effective alternative to vacuum-based deposition techniques like sputtering or Atomic Layer Deposition (ALD)[1].

As a Senior Application Scientist, I strongly advocate for the use of niobium 2-ethylhexanoate (Nb-2EH) over traditional niobium alkoxides (e.g., niobium ethoxide). Alkoxides are notoriously moisture-sensitive, requiring strict inert-atmosphere glovebox conditions. In contrast, the bulky, hydrophobic 2-ethylhexanoate ligands in Nb-2EH sterically hinder rapid nucleophilic attack by ambient water. This delayed hydrolysis provides an exceptionally long pot-life and allows for reproducible, defect-free spin coating in ambient cleanroom environments[2].

Mechanistic Pathway: Precursor Chemistry

The transformation of liquid Nb-2EH into a solid Nb₂O₅ dielectric film relies on controlled hydrolysis and condensation. Because Nb-2EH contains large organic chains, the film retains a significant amount of carbon during the initial drying phases, which actively suppresses premature crystallization up to 500 °C[2]. This delayed crystallization is highly advantageous: it allows the amorphous film to densify and release internal stresses before the rigid crystalline lattice forms, preventing micro-cracking.

Caption: Sol-gel transition mechanism of niobium 2-ethylhexanoate into an amorphous oxide network.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific observable metrics are provided to ensure the chemical physics of the film are proceeding correctly.

Phase 1: Precursor Formulation

-

Dilution: Dilute commercial niobium 2-ethylhexanoate (typically 95% purity) with 1-butanol (Bu-OH) to achieve a 0.2 mol/kg niobium solution[2].

-

Causality Check: 1-butanol is selected because its evaporation rate perfectly balances the spin-coating sheer forces, preventing premature gelation. If a slower evaporation rate is needed for highly complex substrate topographies, substitute with 2-methoxyethanol (2ME)[2].

-

-

Validation: The solution must remain optically clear. If turbidity or a white precipitate appears, the solvent contains too much trace water, leading to uncontrolled hydrolysis. Discard and use anhydrous solvents.

Phase 2: Spin-Coating Dynamics

-

Substrate Prep: Clean substrates (e.g., Pt/TiOx/SiO₂/Si) using O₂ plasma for 5 minutes to maximize surface wettability[2].

-

Deposition: Dispense 50–100 µL of the Nb-2EH solution onto the center of the substrate.

-

Spinning: Spin at 1500 rpm for 30 seconds[2].

-

Validation: Inspect the wet film under a bright light. Striations (comet-like tails) indicate particulate contamination or that the solvent evaporated too rapidly.

-

Phase 3: Thermal Evolution (Drying & Pyrolysis)

Sol-gel films undergo severe volumetric shrinkage during organic burnout. Attempting to create a thick film in a single pass will result in catastrophic tensile cracking.

-

Gelation (Drying): Immediately place the substrate on a hot plate at 250 °C for 5 minutes[2]. This transforms the liquid into a semi-solid gel via solvent evaporation.

-

Pyrolysis: Ramp the temperature to 300 °C for 10 minutes. At ~290 °C, an exothermic reaction occurs as the 2-ethylhexanoate ligands pyrolyze, converting the gel into an amorphous solid film[2].

-

Iteration: Repeat the spin-coating and drying/pyrolysis steps 3 to 5 times to build the desired thickness layer-by-layer[2].

Phase 4: Final Crystallization

-

Annealing: Anneal the final multi-layer stack in an O₂ atmosphere at 550 °C – 800 °C for 40 minutes[2].

-

Causality Check: Carbon desorption completes near 500 °C. Immediately following this, the amorphous matrix undergoes a phase transition into a crystalline structure (e.g., pseudohexagonal or orthorhombic), drastically increasing its relative dielectric constant[2].

-

Caption: Step-by-step thermal processing workflow for Nb2O5 thin film deposition.

Quantitative Data & Process Optimization

The thermal history of the film strictly dictates its final electronic and physical properties. Use the following table to select the appropriate annealing temperature based on your biosensor or dielectric requirements.

| Thermal Stage | Temperature (°C) | Physical State | Carbon Content | Film Functionality / Characteristics |

| Gelation | 250 | Gel | High (> 20%) | Solvent removal; film is mechanically soft[2]. |

| Pyrolysis | 290 - 400 | Amorphous Solid | Moderate (5 - 10%) | Organic burn-off; significant volumetric shrinkage[2]. |

| Pre-Crystallization | 500 | Amorphous | Low (< 2%) | Excellent passivation layer; low leakage current. |

| Crystallization | 550 - 800 | Crystalline | Trace | High relative dielectric constant; ideal for capacitors[2][3]. |

Note: Film thickness at each stage should be verified using a2 to track densification[2].

Alternative Processing: Photothermal Gradient Heating

For drug development applications requiring flexible plastic substrates (which melt above 300 °C), traditional thermal crystallization is impossible. In these cases, Excimer-Laser-Assisted Metal Organic Deposition (ELAMOD) can be employed.

By irradiating the amorphous precursor film with a KrF excimer laser (25−95 mJ/cm²) at lower background temperatures (e.g., 300 °C - 400 °C), the shallow penetration depth of the ultraviolet wavelength induces localized photothermal gradient heating. This allows the niobium oxide network to crystallize at the surface without thermally degrading the underlying flexible polymer substrate[4].

References

-

Investigation of Nb-Zr-O thin film using sol-gel coating ResearchGate (2020) URL:[Link]

-

Thin Film Deposition American Elements URL:[Link]

-

Investigation of solution-processed bismuth-niobium-oxide films AIP Publishing (2014) URL:[Link]

-

Perfect Uniaxial Growth of Dion−Jacobson Perovskite RbLaNb2O7 Thin Films under Pulsed Photothermal Gradient Heating ACS Publications (2010) URL:[Link]

Sources

Application Note: Niobium 2-Ethylhexanoate for Atomic Layer Deposition of High-Purity Niobium (V) Oxide Thin Films

Introduction

The relentless scaling of semiconductor devices and the burgeoning field of advanced materials have created a demand for novel precursors for Atomic Layer Deposition (ALD). ALD enables the deposition of ultra-thin, conformal, and pinhole-free films with atomic-level precision, a critical requirement for next-generation electronics, catalysts, and optical coatings.[1] Niobium (V) oxide (Nb₂O₅) is a particularly interesting material due to its high dielectric constant, high refractive index, and excellent chemical stability, making it a promising candidate for applications in dynamic random-access memory (DRAM) capacitors, optical filters, and electrochromic devices.[2][3]

Historically, the ALD of niobium-based films has relied on precursors such as niobium halides (e.g., NbCl₅) and alkoxides (e.g., Nb(OEt)₅).[4][5] While effective, these precursors can present challenges, including the corrosive nature of halide byproducts and the low vapor pressure or thermal instability of some alkoxides.[6][7] This application note introduces niobium 2-ethylhexanoate (Nb(OOCCH(C₂H₅)C₄H₉)₄) as a promising liquid precursor for the ALD of high-purity Nb₂O₅ thin films. Its liquid state at room temperature, coupled with favorable thermal properties, offers potential advantages in terms of precursor delivery and handling.

This document provides a comprehensive overview of the properties of niobium 2-ethylhexanoate, a detailed, albeit theoretical, protocol for its use in ALD, and an exploration of the underlying chemical mechanisms. The information presented herein is intended to serve as a foundational guide for researchers and process engineers working to develop and optimize Nb₂O₅ ALD processes.

Precursor Properties and Advantages

Niobium 2-ethylhexanoate is an organometallic compound with niobium in the +4 oxidation state.[8][9] It is a yellow, viscous liquid at room temperature, a desirable characteristic for consistent vapor delivery in ALD systems.[7] The bulky 2-ethylhexanoate ligands provide steric hindrance that can prevent premature decomposition and gas-phase reactions, a key requirement for a well-behaved ALD precursor.

| Property | Value | Source |

| Chemical Formula | C₃₂H₆₀NbO₈ | [8][9] |

| Molecular Weight | 665.73 g/mol | [7] |

| Appearance | Yellow viscous liquid | [7] |

| Density | 1.06 g/mL | [7] |

| Solubility | Soluble in organic solvents, immiscible with water | [7] |

| CAS Number | 206564-87-6 | [8][9] |

The primary advantages of using niobium 2-ethylhexanoate as an ALD precursor include:

-

Liquid State: Simplifies precursor delivery and enables the use of standard bubbler or vaporizer systems.

-

Thermal Stability: The carboxylate ligands can offer a suitable thermal window for ALD, balancing volatility with decomposition temperature.

-

Reduced Impurities: The absence of halogens in the precursor molecule eliminates the risk of halide contamination in the deposited film.

-

Clean Decomposition: The 2-ethylhexanoate ligand is composed of carbon, hydrogen, and oxygen, with byproducts that are typically volatile and can be effectively purged from the reaction chamber.

Proposed ALD Mechanism for Nb₂O₅ Deposition

The ALD of Nb₂O₅ using niobium 2-ethylhexanoate and a co-reactant, such as water (H₂O) or ozone (O₃), is a cyclical process involving two self-limiting half-reactions.

Figure 1: Proposed ALD cycle for Nb₂O₅ using niobium 2-ethylhexanoate.

A-Half-Reaction: Niobium 2-Ethylhexanoate Pulse

-

The substrate, typically bearing hydroxyl (-OH) surface groups, is exposed to vaporized niobium 2-ethylhexanoate.

-

The precursor chemisorbs onto the surface via a ligand exchange reaction, where one or more of the 2-ethylhexanoate ligands react with the surface hydroxyl groups.

-

This reaction forms a stable niobium-oxygen-surface bond and releases 2-ethylhexanoic acid as a volatile byproduct.

-

Due to the steric hindrance of the remaining ligands, further precursor molecules cannot adsorb, leading to a self-limiting reaction.

B-Half-Reaction: Co-reactant Pulse (e.g., Water)

-

After purging the excess precursor and byproducts, the co-reactant (e.g., water vapor) is introduced into the chamber.

-

The water molecules react with the remaining 2-ethylhexanoate ligands on the surface, leading to their removal as 2-ethylhexanoic acid.

-

This reaction also results in the formation of Nb-O-Nb bonds and the regeneration of hydroxyl surface groups, preparing the surface for the next ALD cycle.

Experimental Protocol: ALD of Nb₂O₅

The following is a theoretical, yet scientifically grounded, protocol for the ALD of Nb₂O₅ using niobium 2-ethylhexanoate. Optimal parameters will need to be determined experimentally for any specific ALD reactor.

Figure 2: Experimental workflow for the ALD of Nb₂O₅.

1. Substrate Preparation:

-

Silicon wafers with a native oxide layer are commonly used substrates.

-

Clean the substrates using a standard RCA or piranha cleaning procedure to remove organic and metallic contaminants.

-

Rinse with deionized water and dry with high-purity nitrogen.

-

Load the substrates into the ALD reactor and pre-heat to the desired deposition temperature under a vacuum or inert gas flow.

2. ALD Process Parameters (Theoretical Starting Points):

| Parameter | Recommended Range | Rationale |

| Niobium 2-ethylhexanoate Bubbler Temperature | 120 - 160 °C | To achieve sufficient vapor pressure for delivery to the reactor. This is an estimation and requires experimental validation. |

| Substrate Temperature (ALD Window) | 200 - 300 °C | This range is typical for many metal-organic precursors, balancing thermal energy for surface reactions while avoiding precursor decomposition.[4] |

| Niobium 2-ethylhexanoate Pulse Time | 0.5 - 2.0 seconds | Dependent on reactor geometry and precursor vapor pressure. Should be long enough to achieve surface saturation. |

| First Purge Time | 5 - 20 seconds | Sufficient time to remove all unreacted precursor and byproducts from the chamber. |

| Water Vapor Pulse Time | 0.1 - 1.0 seconds | Typically shorter than the metal precursor pulse due to the high reactivity and vapor pressure of water. |

| Second Purge Time | 5 - 20 seconds | To remove water and reaction byproducts. |

| Carrier Gas (Ar or N₂) Flow Rate | 100 - 300 sccm | To assist in precursor delivery and purging. |

| Reactor Pressure | 0.1 - 1.0 Torr | Typical pressure range for thermal ALD processes. |

3. Film Characterization:

-

Thickness and Refractive Index: Use in-situ or ex-situ spectroscopic ellipsometry.

-

Chemical Composition and Purity: X-ray Photoelectron Spectroscopy (XPS) to determine the Nb:O ratio and detect any carbon or other impurities.

-

Crystallinity: X-ray Diffraction (XRD) to determine if the as-deposited films are amorphous or crystalline. As-deposited ALD films are often amorphous.[5]

-

Surface Morphology and Roughness: Atomic Force Microscopy (AFM).

-

Electrical Properties: Capacitance-voltage (C-V) and current-voltage (I-V) measurements on metal-insulator-metal (MIM) capacitor structures to determine the dielectric constant and leakage current.

Expected Results and Discussion

Based on the chemistry of metal carboxylate precursors and existing data on niobium oxide ALD, the following outcomes can be anticipated:

-

Growth Rate: A growth rate in the range of 0.3 - 0.6 Å/cycle is expected, which is comparable to other niobium precursors like TBTDEN.[10] The growth rate should exhibit a plateau within the ALD window as a function of substrate temperature.

-

Film Purity: The use of a halogen-free precursor should result in films with very low halogen contamination. Carbon and hydrogen are the most likely impurities, originating from incomplete ligand removal. The concentration of these impurities is expected to decrease with increasing deposition temperature.

-

Film Stoichiometry: XPS analysis is expected to show a Nb:O ratio close to 2:5, corresponding to Nb₂O₅.

-

Film Properties: The as-deposited films are likely to be amorphous and smooth. Post-deposition annealing can be used to crystallize the films and potentially improve their dielectric properties.

Safety and Handling

Niobium 2-ethylhexanoate should be handled in a well-ventilated area or a fume hood. It is moisture-sensitive and should be stored under an inert atmosphere.[8] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Niobium 2-ethylhexanoate presents itself as a viable and potentially advantageous precursor for the atomic layer deposition of high-quality niobium (V) oxide thin films. Its liquid state and favorable chemical properties make it an attractive alternative to conventional halide and alkoxide precursors. The proposed ALD protocol and mechanistic insights provided in this application note offer a solid foundation for researchers to explore and optimize the deposition of Nb₂O₅ for a variety of advanced applications. Experimental validation of the proposed process parameters is a critical next step in fully realizing the potential of this promising precursor.

References

- EMD Group. (n.d.). Atomic layer deposition of niobium nitride thin film with NbCl and NH.

- Knoops, H. C. M., et al. (2018). Comparison of thermal and plasma-enhanced atomic layer deposition of niobium oxide thin films. Journal of Vacuum Science & Technology A, 36(4), 041506.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Leskelä, M., et al. (2012). Evaluation and Comparison of Novel Precursors for Atomic Layer Deposition of Nb₂O₅ Thin Films.

- Hämäläinen, J., et al. (2014). Atomic Layer Deposition of Niobium Nitride Thin Films. Journal of the Electrochemical Society, 161(10), D3131-D3137.

- Daresbury Laboratory. (2017). Atomic Layer Deposition of Niobium Nitride from Different Precursors. In Proceedings of IPAC2017 (p. MOPVA100).

- Wang, Y., et al. (2018). Nb₂O₅-Based Photocatalysts.

- RASIRC. (n.d.). Atomic Layer Deposition of Nb₂O₅ using TBTEA-Nb and anhydrous H₂O₂ for Ferroelectric HfO₂ Application.

- Shaikhutdinov, S., et al. (2005).

- OSTI.GOV. (2024). Growth of Native Oxides of Niobium Thin Films.

- Moon, J., et al. (2026). Nonplanar Atomic Layer Deposition (ALD)‐Niobium Oxide (NbOx) Neurons for Oscillatory Neural Network Applications. Advanced Intelligent Systems, 8(1), 2501015.

- Ereztech. (n.d.). Niobium(IV) 2-ethylhexanoate (11 – 13 % Nb).

- EMD Group. (n.d.). Atomic layer deposition of niobium nitride thin film with NbCl and NH.

- MDPI. (2020). Preparation and Characterization of Nb x O y Thin Films: A Review.

- ResearchGate. (2025). Synthesis of Novel Volatile Niobium Precursors Containing Carboxamide for Nb2O5 Thin Films.

- Google Patents. (n.d.). Niobium and vanadium organometallic precursors for thin film deposition. (EP2174942A1).

- The Society of Vacuum Coaters. (n.d.). Characterization of Thin Metal Films of Niobium and Zirconium.

- A and V Publications. (2023). Thermoanalytical analysis of Niobium(V) 2-Isopropylphenoxides.

- ResearchGate. (n.d.). Metal chelating mechanism of carboxyl group (M 2 + : divalent metal ion).

- ChemRxiv. (n.d.). Reaction Mechanism of the Metal Precursor Pulse in Plasma-Enhanced Atomic Layer Deposition of Cobalt and the Role of Surface Facet.

- Aaltodoc. (2015).

- University of Helsinki Research Portal. (2025). Atomic Layer Deposition of Superconductive Niobium Carbonitride Thin Films.

- plasma-ald.com. (n.d.).

- Strem. (n.d.). Niobium(IV) 2-ethylhexanoate.

- ALB Materials Inc. (n.d.). Niobium 2-Ethylhexanoate CAS #: 206564-87-6.

- MBE-Komponenten. (n.d.). Vapor Pressure Data.

- American Elements. (n.d.). Niobium 2-Ethylhexanoate.

- ACS Publications. (2009). Decarboxylative Ketone Aldol Reactions: Development and Mechanistic Evaluation under Metal-Free Conditions. The Journal of Organic Chemistry, 74(15), 5473-5483.

- ResearchGate. (2018). Thermal analysis and crystal growth of doped Nb₂O₅.

- Kurt J. Lesker Company. (n.d.). Niobium Nb Evaporation Process Notes.

- PubChem. (n.d.). Niobium 2-ethylhexanoate.

- Royal Society of Chemistry. (n.d.). The thermally induced decarboxylation mechanism of a mixed-oxidation state carboxylate-based iron metal–organic framework.

- PubMed. (2007). Interaction of different metal ions with carboxylic acid group: a quantitative study. The Journal of Chemical Physics, 127(3), 034704.

- University of Helsinki. (2014). In situ characterization of ALD processes and study of reaction mechanisms for high-k metal oxide formation.

Sources

- 1. chemie.hu-berlin.de [chemie.hu-berlin.de]

- 2. emdgroup.com [emdgroup.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. americanelements.com [americanelements.com]

- 8. Niobium(IV) 2-ethylhexanoate (11 – 13 % Nb) | Hexanoic acid, 2-ethyl-, niobium salt | C32H60NbO8 - Ereztech [ereztech.com]

- 9. strem.com [strem.com]

- 10. pure.tue.nl [pure.tue.nl]

Application Note: Advanced Spin Coating Protocols for Niobium 2-Ethylhexanoate Solutions

Target Audience: Materials Scientists, Biosensor Engineers, and Drug Development Professionals Application Focus: High-k Dielectric Coatings for FET Biosensors, Lab-on-a-Chip Devices, and Implantable Electronics

Introduction & Mechanistic Causality

In the rapid expansion of electronic drug screening platforms and implantable biosensors, the demand for biocompatible, chemically stable, high-k dielectric materials is paramount. Niobium oxide (Nb₂O₅) and niobium-doped complex oxides (e.g., Nb-doped ZrO₂) serve as critical insulating layers in field-effect transistor (FET) biosensors, preventing current leakage in physiological fluids while maximizing signal transduction[1].

To fabricate these nanometer-scale films, Niobium 2-ethylhexanoate (Nb-2EH) is utilized as a premier metal-organic precursor for chemical solution deposition (CSD) and sol-gel spin coating[2][3]. Unlike highly reactive metal alkoxides that are prone to rapid, uncontrollable hydrolysis, Nb-2EH utilizes bulky 2-ethylhexanoate carboxylate ligands. This steric hindrance stabilizes the niobium core, allowing for precise rheological tuning when diluted in organic solvents like 1-butanol or toluene[2][4].

The causality of the sol-gel transition is driven by thermal dynamics: centrifugal forces during spin coating planarize the fluid, while rapid solvent evaporation locks the film into a uniform liquid state. Subsequent low-temperature baking induces a liquid-to-gel transition[2]. Elevating the temperature triggers pyrolysis, where the organic ligands decompose (identifiable by an exothermic peak in TG-DTA analysis), leaving an amorphous solid[2][5]. Final high-temperature annealing provides the activation energy necessary for atomic rearrangement, driving the film into a dense, crystalline phase[2].

Experimental Workflow Diagram

Fig 1: Sol-gel spin coating and thermal validation workflow for Nb-2EH.

Step-by-Step Protocol: A Self-Validating System

This protocol details the deposition of niobium-based oxide films. Every step is designed with inherent causality and includes a validation checkpoint to ensure the system's integrity before proceeding.

Step 1: Precursor Solution Formulation

-

Action: Dilute Nb-2EH (95% purity) to a 0.2 mol/kg concentration using 1-butanol or toluene[2][4]. Stir magnetically for 2 hours at room temperature in a low-humidity environment.

-

Causality: 1-butanol and toluene provide optimal vapor pressures. If the solvent evaporates too quickly, the "coffee-ring" effect occurs; if too slowly, the film dewets. The 0.2 mol/kg concentration ensures the viscosity is optimized for sub-100 nm film thicknesses[2].

-

Validation Checkpoint: The solution must be optically clear. Any turbidity indicates premature hydrolysis of the Nb-2EH into insoluble niobium hydroxide species. If cloudy, discard and formulate a fresh batch.

Step 2: Substrate Functionalization

-

Action: Clean substrates (e.g., Pt/TiOx/SiO₂/Si or silica glass) sequentially in acetone and isopropanol. Expose to O₂ plasma for 3 minutes[2][5].

-

Causality: O₂ plasma removes adventitious carbon and hydroxylates the surface. This drastically increases the surface energy, ensuring the non-polar Nb-2EH precursor solution spreads uniformly without pinhole formation.

-

Validation Checkpoint: Perform a water contact angle test on a dummy substrate. The angle should be <10° (superhydrophilic).

Step 3: Spin Coating Deposition

-

Action: Dispense 50–100 µL of the precursor through a 0.2 µm PTFE syringe filter onto the static substrate. Spin at 1500 rpm for 30 s (for thicker dielectric layers)[2] or up to 4000 rpm for 10 s (for ultra-thin seed layers)[5].

-

Causality: The PTFE filter removes particulate contaminants that act as stress-concentrators, which can cause micro-cracking during annealing. The spin speed dictates the final thickness via the inverse square root relationship ( h∝ω−1/2 ).

-

Validation Checkpoint: Post-spin, the wet film should exhibit uniform interference fringes under white light. Radial striations indicate the spin acceleration was too slow or the solvent evaporated prematurely.

Step 4: Gelation and Pyrolysis

-

Action: Immediately transfer the substrate to a hot plate pre-set to 250 °C for 5 minutes[2]. Following this, ramp the temperature to 400 °C for 10 minutes in air[5].

-

Causality: The 250 °C bake drives off residual 1-butanol/toluene, forcing the liquid into a rigid gel state[2]. The subsequent 400 °C bake exceeds the thermal decomposition threshold of the 2-ethylhexanoate ligands (typically ~290 °C), cleaving the organic components and leaving a densified, amorphous Nb-O network[2][5].

-

Validation Checkpoint: The film should transition from a tacky surface to a hard, transparent layer. A simple micro-scratch test at the extreme edge of the wafer can confirm the solid, amorphous state.

Step 5: Crystallization Annealing

-

Action: Anneal the amorphous film in a tube furnace at 550 °C to 800 °C (depending on the desired complex oxide phase) for 40 minutes[1][2].

-

Causality: Thermal energy overcomes the kinetic barrier for atomic diffusion, rearranging the chaotic amorphous network into an ordered crystalline lattice (e.g., cubic pyrochlore). This structural ordering is strictly required to achieve the high relative dielectric constant (εr > 100) necessary for sensitive biosensor applications[2].

-

Validation Checkpoint: Perform Grazing Incidence X-ray Diffraction (GI-XRD). The emergence of sharp diffraction peaks (e.g., at 2θ ≃ 29° for specific Nb-oxide phases) with the disappearance of the broad amorphous halo confirms successful crystallization[2].

Quantitative Data Summary

The following table summarizes the thermal dynamics, physical transformations, and expected outcomes during the processing of Nb-2EH derived films.

| Process Stage | Temp (°C) | Time | Mechanistic Purpose | Material State | Validation Metric |

| Formulation | 25 | 2 hrs | Ligand stabilization & dilution | Liquid | Optical clarity (0 NTU) |

| Spin Coating | 25 | 10–30 s | Rheological planarization | Liquid Film | Uniform interference fringes |

| Gelation | 250 | 5 min | Solvent evaporation | Gel | Tactile hardness |

| Pyrolysis | 290–400 | 10 min | Ligand decomposition | Amorphous Solid | Exothermic peak (TG-DTA) |

| Annealing | 550–800 | 40 min | Phase crystallization | Crystalline Film | Sharp XRD peaks (2θ ≃ 29°) |

References

-

Investigation of solution-processed bismuth-niobium-oxide films - AIP Publishing. 2

-

Perfect Uniaxial Growth of Dion−Jacobson Perovskite RbLaNb2O7 Thin Films under Pulsed Photothermal Gradient Heating - ACS Publications. 5

-

Printing Formation of Flexible (001)-Oriented PZT Films on Plastic Substrates - MDPI. 4

-

Thin Film Deposition - AMERICAN ELEMENTS ®. 3

-

JAIST Repository (Nb-doped ZrO2) - Japan Advanced Institute of Science and Technology.1

Sources

preparation of niobium pentoxide nanoparticles from niobium 2-ethylhexanoate

Application Note: Preparation of Niobium Pentoxide ( Nb2O5 ) Nanoparticles from Niobium 2-Ethylhexanoate

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

Niobium pentoxide ( Nb2O5 ) nanoparticles are critical components in advanced heterogeneous catalysis, solid-state gas sensors, electrochromic smart windows, and radio-opaque biomedical implants[1]. The morphological, crystallographic, and surface properties of Nb2O5 are strictly dictated by the synthesis route and the choice of metallo-organic precursor.

This application note details the synthesis of Nb2O5 nanoparticles utilizing Niobium 2-ethylhexanoate ( C40H75NbO10 ) via two distinct, field-proven methodologies: Flame Spray Pyrolysis (FSP) for high-throughput, scalable production[2], and Sol-Gel/Solvothermal Synthesis for precise morphological control[3].

Mechanistic Insights: Precursor Chemistry (E-E-A-T)

Why Niobium 2-Ethylhexanoate?

The selection of niobium 2-ethylhexanoate over traditional inorganic salts (e.g., NbCl5 ) or alkoxides (e.g., niobium ethoxide) is driven by specific chemical kinetics and processing advantages:

-

Halide-Free Decomposition: Unlike NbCl5 , which releases corrosive HCl gas and leaves residual chloride impurities that poison catalytic sites, niobium 2-ethylhexanoate decomposes cleanly into CO2 , H2O , and pristine Nb2O5 .

-

Lipophilicity and Fuel Value: The branched 2-ethylhexanoate ligands impart exceptional solubility in aromatic solvents like toluene and xylene[2][4]. In FSP, the high enthalpy of combustion of these organic ligands acts as an internal fuel, driving rapid, localized exothermic heating required for complete precursor volatilization.

-

Hydrolytic Stability: Compared to highly reactive niobium alkoxides, the steric hindrance of the 2-ethylhexanoate chain provides moderate hydrolytic stability. This prevents premature gelation in the precursor lines during FSP and allows for highly controlled, slow hydrolysis in sol-gel workflows[3].

Workflow 1: Flame Spray Pyrolysis (FSP)

Causality & Application: FSP is an enabling technology for the continuous, scalable synthesis of highly crystalline, unagglomerated nanoparticles[2]. The ultra-fast heating and quenching rates (< 1 ms) freeze metastable high-temperature phases and prevent extensive particle sintering, yielding high specific surface areas (>30 m²/g) ideal for gas sensors and bioactive dental materials[1][4].

Figure 1: Gas-to-particle conversion mechanism in Flame Spray Pyrolysis.

Step-by-Step Protocol

Self-Validating Cue: The precursor solution must remain optically transparent. Any turbidity indicates moisture contamination and premature hydrolysis.

-

Precursor Formulation: Dissolve niobium 2-ethylhexanoate in anhydrous toluene to achieve a final Nb5+ concentration of 0.2 M[4]. Stir under an inert argon atmosphere for 30 minutes.

-

System Priming: Ignite the FSP pilot flame using a premixed CH4/O2 feed (e.g., 1.5 L/min CH4 and 3.2 L/min O2 )[4].

-

Atomization: Feed the precursor solution into the FSP nozzle via a syringe pump at a constant rate of 3 mL/min. Disperse the liquid into a fine aerosol using a pure O2 dispersion gas flow of 1.5 L/min at a pressure drop of 3 atm[4].

-

Pyrolysis: As the aerosol enters the pilot flame, the toluene and 2-ethylhexanoate ligands combust. The localized temperature spikes >2000°C, causing the niobium species to vaporize, nucleate, and grow via coagulation[2].

-

Collection: The newly formed nanoparticles are rapidly quenched by entrained ambient air. Collect the powder on glass-fiber filters positioned ~80 cm above the nozzle using a vacuum pump[4].

Workflow 2: Sol-Gel / Solvothermal Synthesis

Causality & Application: Wet-chemical routes are preferred when synthesizing thin films, mesoporous structures, or when integrating Nb2O5 into temperature-sensitive substrates. By dissolving the precursor in acids (e.g., propionic acid) or alcohols, the hydrolysis and condensation rates are strictly governed by steric ligand exchange[3].

Figure 2: Hydrolysis and condensation workflow for Sol-Gel/Solvothermal synthesis.

Step-by-Step Protocol

-

Sol Preparation: Dissolve niobium 2-ethylhexanoate in propionic acid to achieve the desired molarity[3]. The acid acts as both a solvent and a chelating agent, modifying the precursor to prevent uncontrolled precipitation.

-

Hydrolysis & Condensation: Slowly add a stoichiometric mixture of deionized water and ethanol dropwise under vigorous stirring. The solution will transition into a viscous sol as Nb-O-Nb polymeric networks form.

-

Solvothermal Aging: Transfer the sol to a Teflon-lined stainless steel autoclave. Heat at 200°C for 24 hours. The autogenous pressure facilitates the crystallization of amorphous networks into primary nanoparticles.

-

Purification: Centrifuge the suspension at 8000 rpm. Wash the precipitate sequentially with absolute ethanol and hexane to remove residual organic ligands.

-

Calcination: Dry the powder in a vacuum oven at 80°C. Calcine in air at 500°C for 3 hours to yield the pseudohexagonal (TT-phase) Nb2O5 , or at 800°C for the orthorhombic (T-phase)[3].

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties of Nb2O5 nanoparticles synthesized via the two protocols, allowing researchers to select the appropriate method based on application requirements.

| Parameter | Flame Spray Pyrolysis (FSP) | Solvothermal / Sol-Gel |

| Primary Particle Size | 5 – 20 nm | 20 – 100 nm |

| Specific Surface Area (BET) | 50 – 100 m²/g | 30 – 60 m²/g |

| Morphology | Spherical, loosely agglomerated | Faceted, mesoporous aggregates |

| Dominant Crystal Phase | T-phase (Orthorhombic) | TT-phase (Pseudohexagonal) |

| Production Throughput | High (Continuous, >10 g/hr) | Low (Batch, <5 g/day ) |

| Residual Carbon Impurity | < 0.1 wt% (Combusted) | 0.5 – 2.0 wt% (Requires calcination) |

Self-Validating Quality Control Systems

To ensure the scientific integrity of the synthesized nanoparticles, the following self-validating analytical checks must be performed:

-

X-ray Photoelectron Spectroscopy (XPS): Crucial for verifying the oxidation state of Niobium. A successful synthesis will display the Nb 3d5/2 peak strictly at 207.5 eV and the Nb 3d3/2 peak at 210.2 eV [3]. Any shift toward lower binding energies (e.g., 205.9 eV) indicates incomplete oxidation and the presence of Nb4+ ( NbO2 ) defects[3].

-

X-ray Diffraction (XRD): FSP-derived particles should exhibit sharp diffraction peaks corresponding to T-phase Nb2O5 (e.g., 2θ = 22.6°, 28.4°, 36.5°). The absence of a broad halo at low angles confirms that the rapid quench rate did not result in an amorphous product.

-